LDV FITC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

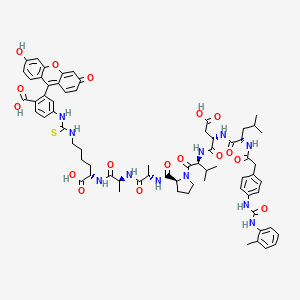

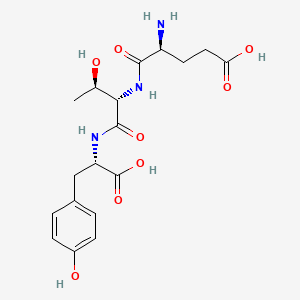

LDV FITC, también conocido como 4-((N'-2-metilfenil)ureido)-fenilacetil-L-leucil-L-aspartil-L-valil-L-prolil-L-alanil-L-alanil-L-lisina-FITC, es un péptido fluorescente. Es un péptido LDV conjugado con isotiocianato de fluoresceína (FITC) que se une a la integrina α4β1 con alta afinidad. Este compuesto se utiliza ampliamente en la investigación científica para detectar la afinidad de la integrina α4β1 y los cambios conformacionales .

Aplicaciones Científicas De Investigación

LDV FITC tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como sonda fluorescente para estudiar las interacciones integrina-ligando.

Biología: Se utiliza en estudios de adhesión celular para detectar la afinidad de la integrina α4β1 y los cambios conformacionales.

Medicina: Se utiliza en la investigación relacionada con la inflamación y la respuesta inmunitaria, ya que la integrina α4β1 desempeña un papel crucial en el tráfico de leucocitos.

Industria: Se aplica en el desarrollo de ensayos de diagnóstico y agentes terapéuticos dirigidos a las integrinas

Mecanismo De Acción

LDV FITC ejerce sus efectos uniéndose a la integrina α4β1 con alta afinidad. La afinidad de unión se ve influenciada por la presencia de iones manganeso (Mn²⁺), que mejoran la interacción. El grupo FITC permite la detección de la afinidad de la integrina y los cambios conformacionales mediante mediciones de fluorescencia .

Safety and Hazards

The safety data sheet of LDV FITC suggests using safety goggles with side-shields, protective gloves, and impervious clothing for handling . It also recommends using a suitable respirator . This compound should be kept away from drains, water courses, or the soil .

Relevant Papers The relevant papers retrieved include studies on the affinity regulation of alpha 4-integrin , the use of conformational mAb as a tool for integrin ligand discovery , and the FRET detection of cellular α4-integrin conformational activation .

Análisis Bioquímico

Biochemical Properties

LDV-FITC plays a significant role in biochemical reactions by binding to the α4β1 integrin with high affinity. The dissociation constant (Kd) for LDV-FITC binding to U937 cells is 0.3 nM in the presence of Mn2+ and 12 nM in its absence . This interaction is crucial for detecting α4β1 integrin affinity and conformational changes. LDV-FITC interacts with various biomolecules, including phospholipase C, calcium, and calmodulin, which are critical for α4β1 integrin affinity up-regulation and monocyte arrest triggered by chemoattractants .

Cellular Effects

LDV-FITC influences various cellular processes, particularly those involving cell adhesion and migration. It binds specifically to integrin α4β1, which is expressed on leukocytes, hematopoietic progenitors, stem cells, and certain cancer cells . This binding affects cell signaling pathways, including the nitric oxide/cGMP pathway, which actively down-regulates α4β1 integrin affinity, leading to cell de-adhesion . Additionally, LDV-FITC has been shown to target integrin α4β1 over-expressing cancer cells, facilitating targeted drug delivery and enhancing cytotoxicity in these cells .

Molecular Mechanism

The molecular mechanism of LDV-FITC involves its high-affinity binding to the α4β1 integrin. This binding is regulated by various signaling pathways, including those involving phospholipase C, calcium, and calmodulin . LDV-FITC can induce conformational changes in the integrin, affecting its affinity and activation state. The compound’s interaction with the integrin is also influenced by the presence of Mn2+, which enhances its binding affinity . These interactions play a crucial role in modulating cell adhesion and migration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LDV-FITC can change over time. The compound is stable when stored at -80°C for up to two years and at -20°C for up to one year . In solvent, it remains stable for six months at -80°C and one month at -20°C . Over time, LDV-FITC can degrade, which may affect its binding affinity and fluorescence properties. Long-term studies have shown that LDV-FITC can maintain its effects on cellular function for extended periods, making it a reliable tool for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of LDV-FITC vary with different dosages in animal models. Studies have shown that the compound can be used to measure receptor occupancy on CD4+ T cells, with varying dosages affecting the binding affinity and activation state of integrin α4β1 . High doses of LDV-FITC may lead to toxic or adverse effects, including potential impacts on cell viability and function. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

LDV-FITC is involved in several metabolic pathways, particularly those related to integrin signaling. The compound interacts with enzymes such as phospholipase C and proteins like calmodulin, which are critical for the up-regulation of integrin affinity . These interactions influence metabolic flux and metabolite levels, affecting cellular processes such as adhesion and migration. LDV-FITC’s role in these pathways highlights its importance in studying integrin-mediated signaling and cellular responses.

Transport and Distribution

Within cells and tissues, LDV-FITC is transported and distributed through interactions with transporters and binding proteins. The compound’s high affinity for integrin α4β1 facilitates its localization to specific cellular compartments, including the cell membrane and cytoplasm . This targeted distribution is essential for its function in detecting integrin affinity and conformational changes. LDV-FITC’s transport and distribution within cells are influenced by factors such as the presence of Mn2+ and other signaling molecules .

Subcellular Localization

LDV-FITC’s subcellular localization is primarily associated with the cell membrane, where it binds to integrin α4β1 . This localization is crucial for its activity in modulating cell adhesion and migration. The compound may also localize to other cellular compartments, such as the cytoplasm, depending on the specific experimental conditions and cell types used

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

LDV FITC se sintetiza conjugando el péptido LDV con isotiocianato de fluoresceína (FITC). La síntesis implica los siguientes pasos:

Síntesis de péptidos: El péptido LDV se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida (SPPS).

Conjugación: El péptido sintetizado se conjuga con FITC bajo condiciones controladas para formar el producto final

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis de péptidos a gran escala: Utilizando sintetizadores de péptidos automatizados para una producción eficiente y de alto rendimiento.

Purificación: El producto se purifica mediante cromatografía líquida de alta resolución (HPLC) para lograr los niveles de pureza deseados.

Análisis De Reacciones Químicas

Tipos de reacciones

LDV FITC experimenta diversas reacciones químicas, entre ellas:

Reacciones de unión: Se une a la integrina α4β1 con alta afinidad.

Reacciones de fluorescencia: El grupo FITC exhibe fluorescencia, que se utiliza con fines de detección

Reactivos y condiciones comunes

Los reactivos y condiciones comunes utilizados en la síntesis y reacciones de this compound incluyen:

Reactivos: Isotiocianato de fluoresceína, aminoácidos protegidos, reactivos de acoplamiento (por ejemplo, HBTU, HATU) y disolventes (por ejemplo, DMF, DMSO).

Condiciones: Las reacciones se llevan a cabo típicamente bajo condiciones de atmósfera inerte para evitar la oxidación y la degradación

Productos principales formados

El producto principal formado a partir de la síntesis de this compound es el péptido LDV conjugado con FITC, que se utiliza para detectar la afinidad de la integrina α4β1 .

Comparación Con Compuestos Similares

Compuestos similares

Algunos compuestos similares a LDV FITC incluyen:

Péptido LDV: La forma no conjugada de this compound.

Péptidos de unión a VCAM-1: Péptidos que se unen a la molécula de adhesión celular vascular-1 (VCAM-1), que también participa en la adhesión de leucocitos.

Otros péptidos conjugados con FITC: Péptidos conjugados con FITC para la detección basada en fluorescencia

Singularidad

This compound es único debido a su alta afinidad de unión a la integrina α4β1 y sus propiedades de fluorescencia, que lo convierten en una herramienta valiosa para estudiar las interacciones integrina-ligando y los cambios conformacionales en tiempo real .

Propiedades

IUPAC Name |

4-[[(5S)-5-carboxy-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H81N11O17S/c1-35(2)29-51(75-56(83)30-40-17-19-41(20-18-40)73-68(96)78-49-14-9-8-13-37(49)5)62(88)77-52(34-57(84)85)63(89)79-59(36(3)4)65(91)80-28-12-16-53(80)64(90)72-38(6)60(86)71-39(7)61(87)76-50(67(94)95)15-10-11-27-70-69(98)74-42-21-24-45(66(92)93)48(31-42)58-46-25-22-43(81)32-54(46)97-55-33-44(82)23-26-47(55)58/h8-9,13-14,17-26,31-33,35-36,38-39,50-53,59,81H,10-12,15-16,27-30,34H2,1-7H3,(H,71,86)(H,72,90)(H,75,83)(H,76,87)(H,77,88)(H,79,89)(H,84,85)(H,92,93)(H,94,95)(H2,70,74,98)(H2,73,78,96)/t38-,39-,50-,51-,52-,53-,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAUNHNWVWSJKI-CBRXRBRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCNC(=S)NC4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=S)NC4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H81N11O17S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Acetyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/structure/B561507.png)

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)

![Octahydrodipyrrolo[1,2-a:2',1'-c]pyrazin-5(6H)-one](/img/structure/B561523.png)

![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)